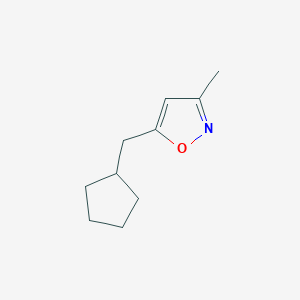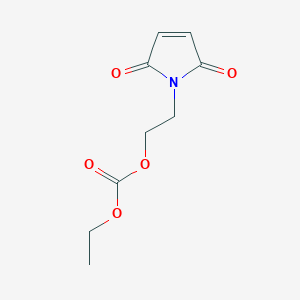
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino acid moiety and a tetrahydroisoquinoline ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups and Fmoc (9-fluorenylmethoxycarbonyl) for the carboxyl groups. The reaction conditions often require the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)pentanoic acid
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)butanoic acid
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)propanoic acid
Uniqueness
The uniqueness of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid lies in its specific structure, which combines an amino acid moiety with a tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H26N4O4 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[(2-aminoacetyl)-[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-8-4-3-7-15(18(25)26)22(16(23)10-20)17(24)14-9-12-5-1-2-6-13(12)11-21-14/h1-2,5-6,14-15,21H,3-4,7-11,19-20H2,(H,25,26)/t14-,15-/m0/s1 |
Clé InChI |
JFKBPEYVAKMWNR-GJZGRUSLSA-N |
SMILES isomérique |
C1[C@H](NCC2=CC=CC=C21)C(=O)N([C@@H](CCCCN)C(=O)O)C(=O)CN |
SMILES canonique |
C1C(NCC2=CC=CC=C21)C(=O)N(C(CCCCN)C(=O)O)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)

![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)


![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)





![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)


